molecular formula C16H19ClN6O B2957863 N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-39-2

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2957863
CAS No.: 878064-39-2
M. Wt: 346.82
InChI Key: PJTANKJTGYFXSB-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methyl, and methoxyethyl groups.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the interest in heterocyclic compounds in drug discovery , this compound could be of interest in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro, methyl, and methoxyethyl substituents through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chloro and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as:

  • N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10-4-5-11(8-13(10)17)20-14-12-9-19-23(2)15(12)22-16(21-14)18-6-7-24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTANKJTGYFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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